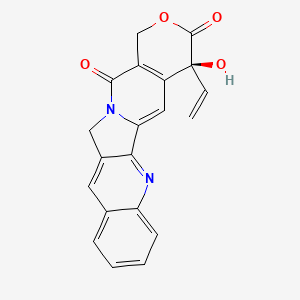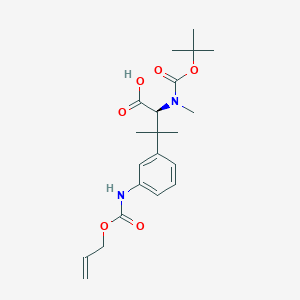
PKC|E pseudosubstrate peptide inhibitor,myristoylated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PKC|E pseudosubstrate peptide inhibitor, myristoylated” is a cell-permeable, reversible, substrate competitive inhibitor of protein kinase C epsilon (PKCε). This compound is designed to mimic the pseudosubstrate region of PKCε, thereby inhibiting its activity. The myristoylation enhances its cell permeability, making it a valuable tool in biochemical and cellular studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PKC|E pseudosubstrate peptide inhibitor, myristoylated involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The myristoylation is introduced at the N-terminus of the peptide to enhance cell permeability .
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Amino Acid Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Myristoylation: The N-terminal amino group of the peptide is acylated with myristic acid using a coupling reagent.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used to study the inhibition of protein kinase C epsilon and its role in various biochemical pathways. It serves as a tool to dissect the molecular mechanisms of PKCε-mediated signaling .
Biology
In biological research, the compound is employed to investigate the role of PKCε in cellular processes such as proliferation, differentiation, and apoptosis. It is also used in studies related to cancer, diabetes, and cardiovascular diseases .
Medicine
In medicine, the PKC|E pseudosubstrate peptide inhibitor, myristoylated is explored for its potential therapeutic applications. It is used in preclinical studies to evaluate its efficacy in treating diseases associated with dysregulated PKCε activity .
Industry
In the pharmaceutical industry, this compound is utilized in drug discovery and development. It helps in identifying new therapeutic targets and in the screening of potential drug candidates .
Mecanismo De Acción
The PKC|E pseudosubstrate peptide inhibitor, myristoylated exerts its effects by mimicking the pseudosubstrate region of PKCε. It binds to the active site of PKCε, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts PKCε-mediated signaling pathways, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
PKCζ Pseudosubstrate Inhibitor, Myristoylated: Inhibits protein kinase C zeta (PKCζ) with similar cell-permeable and reversible properties.
PKCθ Pseudosubstrate Inhibitor, Myristoylated: Targets protein kinase C theta (PKCθ) and is used in studies of PKCθ function.
PKCη Pseudosubstrate Inhibitor, Myristoylated: Inhibits protein kinase C eta (PKCη) and is used for studying PKCη function.
Uniqueness
The uniqueness of PKC|E pseudosubstrate peptide inhibitor, myristoylated lies in its specificity for PKCε. While other pseudosubstrate inhibitors target different PKC isozymes, this compound is specifically designed to inhibit PKCε, making it a valuable tool for studying PKCε-specific pathways and functions .
Propiedades
Fórmula molecular |
C105H184N36O21S |
|---|---|
Peso molecular |
2318.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-4-methyl-2-(tetradecanoylamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide |
InChI |
InChI=1S/C105H184N36O21S/c1-12-14-15-16-17-18-19-20-21-22-23-37-82(144)127-75(47-59(3)4)97(156)135-76(48-65-51-116-56-122-65)98(157)132-74(39-41-81(110)143)95(154)130-72(36-31-46-120-105(114)115)93(152)129-68(35-30-45-119-104(112)113)90(149)121-54-83(145)125-63(10)89(148)141-86(62(9)13-2)103(162)134-69(32-24-27-42-106)92(151)131-73(38-40-80(109)142)91(150)126-64(11)88(147)128-71(34-26-29-44-108)96(155)139-85(61(7)8)102(161)137-77(49-66-52-117-57-123-66)99(158)136-78(50-67-53-118-58-124-67)100(159)140-84(60(5)6)101(160)133-70(33-25-28-43-107)94(153)138-79(55-163)87(111)146/h51-53,56-64,68-79,84-86,163H,12-50,54-55,106-108H2,1-11H3,(H2,109,142)(H2,110,143)(H2,111,146)(H,116,122)(H,117,123)(H,118,124)(H,121,149)(H,125,145)(H,126,150)(H,127,144)(H,128,147)(H,129,152)(H,130,154)(H,131,151)(H,132,157)(H,133,160)(H,134,162)(H,135,156)(H,136,158)(H,137,161)(H,138,153)(H,139,155)(H,140,159)(H,141,148)(H4,112,113,119)(H4,114,115,120)/t62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,84-,85-,86-/m0/s1 |
Clave InChI |
TZHZTEQFFKAITA-OGPUDUFOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)
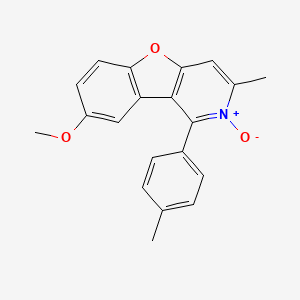

![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
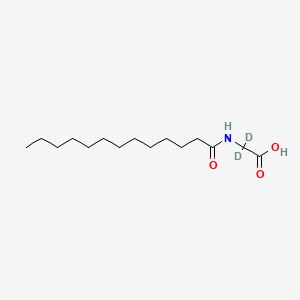
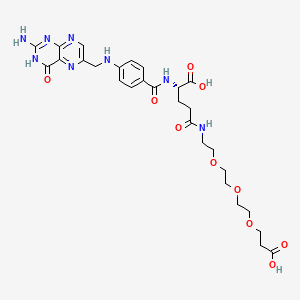
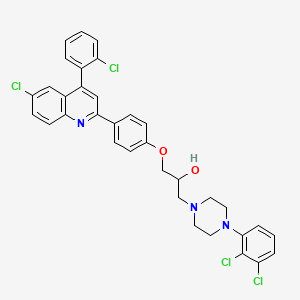
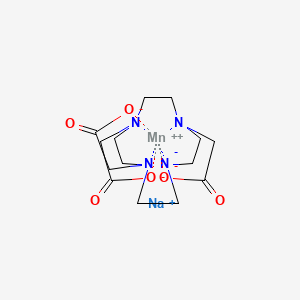
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
